6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8FN3 and its molecular weight is 213.215. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Properties
- Pyrazolo[1,5-a]pyrimidine derivatives, including those with a 4-fluorophenyl group, have been synthesized for their potential in novel drug discovery. These compounds exhibit antioxidant, anti-breast cancer, and anti-inflammatory properties, with some showing excellent COX-2 inhibition and HRBC membrane stabilization properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Anticancer Activities
- Some pyrazolo[1,5-a]pyrimidine derivatives demonstrate effective inhibition on the proliferation of cancer cell lines, highlighting their potential as anticancer agents (Liu et al., 2016).
- Certain 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including those with 4-fluorophenyl groups, have shown herbicidal activity, suggesting their utility in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
- Pyrazolo[1,5-a]pyrimidin-7-amines containing a 3-(4-fluoro)phenyl group were found to inhibit Mycobacterium tuberculosis growth, indicating their potential as inhibitors of this pathogen (Sutherland et al., 2022).
Photophysical and Material Science Applications
- Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties, making them of interest in material science and potentially useful in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).
Fluorescent Probes and Chemical Synthesis
- 3-Formylpyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores, which could be applied as fluorescent probes in various scientific fields (Castillo, Tigreros, & Portilla, 2018).
Enzyme Inhibition and Kinase Activity
- Novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of specific kinases, highlighting their potential in the treatment of diseases like cancer (Singleton et al., 2019).
Novel Synthesis Routes and Combinatorial Chemistry
- Pyrazolo[1,5-a]pyrimidines are identified as a privileged structure for library synthesis, aiding in the rapid preparation of a wide array of compounds for various applications (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Mechanism of Action
Target of Action
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for various applications due to their tunable properties . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may have effects related to light absorption and emission .
Action Environment
It is known that the compound is a solid at room temperature .
Future Directions
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine are largely influenced by its structural characteristics. The compound’s photophysical properties can be tuned by modifying electron-donating groups (EDGs) at position 7 on the fused ring
Cellular Effects
Compounds within the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications, suggesting potential interactions with cellular processes
Molecular Mechanism
It is known that the compound’s absorption and emission behaviors can be improved by modifying EDGs at position 7 on the fused ring
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence intensities of compounds within the pyrazolo[1,5-a]pyrimidines family decrease by 89–94% after continuous excitation at 365 nm with a xenon lamp . This suggests that this compound may exhibit similar temporal effects.
Properties
IUPAC Name |
6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNPTKCVXWGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.